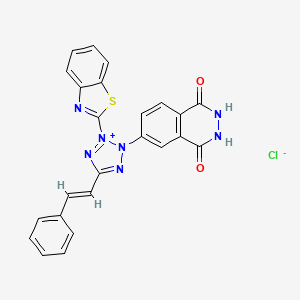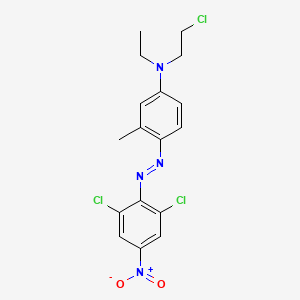
N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine typically involves a multi-step process. The initial step often includes the nitration of a suitable aromatic precursor, followed by diazotization and azo coupling reactions. The final step involves the introduction of the chloroethyl and ethyl groups under controlled conditions. Reaction conditions such as temperature, pH, and solvent choice are critical to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and diazotization processes, followed by continuous azo coupling in specialized reactors. The use of automated systems ensures consistent quality and efficiency. Safety measures are paramount due to the hazardous nature of some intermediates and reagents.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature and solvent playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The azo group may also play a role in its activity by participating in redox reactions and electron transfer processes.
類似化合物との比較
Similar Compounds
N-(2-Chloroethyl)-N-ethyl-m-toluidine: Lacks the azo and nitro groups, resulting in different chemical properties.
4-((2,6-Dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine: Similar structure but without the chloroethyl group.
Uniqueness
N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine is unique due to the presence of both chloroethyl and azo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications.
特性
CAS番号 |
63741-10-6 |
|---|---|
分子式 |
C17H17Cl3N4O2 |
分子量 |
415.7 g/mol |
IUPAC名 |
N-(2-chloroethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylaniline |
InChI |
InChI=1S/C17H17Cl3N4O2/c1-3-23(7-6-18)12-4-5-16(11(2)8-12)21-22-17-14(19)9-13(24(25)26)10-15(17)20/h4-5,8-10H,3,6-7H2,1-2H3 |
InChIキー |
UGDJBKWHSWJSMB-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCl)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


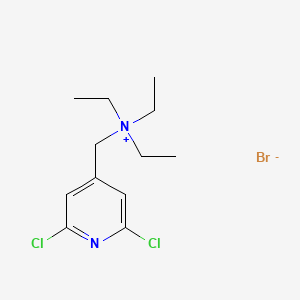

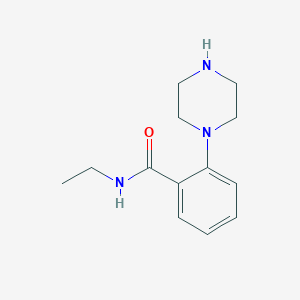

![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12064630.png)
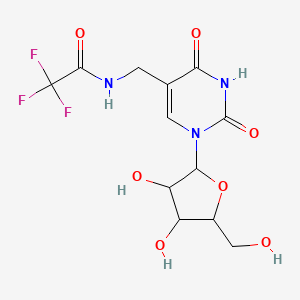

![3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine](/img/structure/B12064667.png)
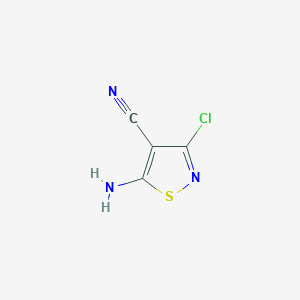
![8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B12064675.png)
![Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate](/img/structure/B12064679.png)

